molecular formula C11H20O4 B12531480 2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol CAS No. 828913-51-5

2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol

Cat. No.: B12531480
CAS No.: 828913-51-5
M. Wt: 216.27 g/mol
InChI Key: OTTUQHJEBLSOCS-UHFFFAOYSA-N
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Description

2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol is an organic compound that features both alkyne and diol functional groups

Properties

CAS No.

828913-51-5

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

2-but-2-ynyl-2-(2,2-dimethoxyethyl)propane-1,3-diol

InChI

InChI=1S/C11H20O4/c1-4-5-6-11(8-12,9-13)7-10(14-2)15-3/h10,12-13H,6-9H2,1-3H3

InChI Key

OTTUQHJEBLSOCS-UHFFFAOYSA-N

Canonical SMILES

CC#CCC(CC(OC)OC)(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol can be achieved through multi-step organic reactions. One possible route involves the following steps:

    Alkyne Formation: Starting with a suitable precursor, an alkyne group can be introduced via a reaction such as the Sonogashira coupling.

    Diol Formation:

    Dimethoxyethyl Group Introduction: The dimethoxyethyl group can be introduced through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol can undergo various types of chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The dimethoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under controlled conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit selective cytotoxicity against various cancer cell lines. For example, derivatives of propargylic alcohols have been shown to induce apoptosis in cancer cells through mitochondrial pathways .

Neuroprotective Effects : The compound's potential as an acetylcholinesterase inhibitor positions it as a candidate for neurodegenerative disease treatments. Research indicates that related compounds can enhance neurotransmitter levels by inhibiting the breakdown of acetylcholine, potentially benefiting conditions like Alzheimer's disease.

Organic Synthesis

Reagent in Synthesis : The compound can serve as a versatile reagent in organic synthesis, particularly in the formation of complex molecules. Its propargylic alcohol functionality allows for further transformations such as alkylation and coupling reactions .

Building Block for Polymers : The unique structure of 2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol makes it suitable as a monomer in the synthesis of functionalized polymers. These polymers can have applications in drug delivery systems due to their biocompatibility and ability to form hydrogels .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveInhibits acetylcholinesterase
Organic SynthesisVersatile reagent for complex molecule formation

Case Study 1: Anticancer Efficacy

A study conducted on derivatives of propargylic alcohols demonstrated their effectiveness against human cancer cell lines. The research reported IC50 values indicating significant cytotoxicity, suggesting that modifications to the compound could enhance its anticancer properties.

Case Study 2: Neuroprotective Properties

Research focusing on acetylcholinesterase inhibitors highlighted that compounds similar to 2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol showed promising results in increasing acetylcholine levels in vitro. This suggests potential therapeutic benefits for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The alkyne and diol groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(But-2-yn-1-yl)-1,3-propanediol: Lacks the dimethoxyethyl group, making it less complex.

    2-(But-2-yn-1-yl)-2-(2-methoxyethyl)propane-1,3-diol: Contains only one methoxy group, altering its reactivity.

    2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)ethane-1,2-diol: Similar structure but with different positioning of the diol groups.

Uniqueness

The presence of both alkyne and diol functional groups, along with the dimethoxyethyl group, makes 2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol unique

Biological Activity

The compound 2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol , also known as a derivative of propane-1,3-diol, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol is C13H18O4C_{13}H_{18}O_4, and its structure includes a butynyl group and a dimethoxyethyl substituent. The presence of these functional groups suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC13H18O4C_{13}H_{18}O_4
Molecular Weight250.28 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents

Synthesis

The synthesis of 2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol can be achieved through various methods. One common approach involves the reaction of 2-bromo-2-(2,2-dimethoxyethyl)propane with a terminal alkyne under basic conditions. This method allows for the formation of the desired compound with good yields.

Research indicates that compounds similar to 2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol may exhibit various biological activities through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Antioxidant Activity : It has been suggested that such compounds can scavenge free radicals, reducing oxidative stress.
  • Antimicrobial Properties : Preliminary studies indicate potential efficacy against certain bacterial strains.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of a related compound using the DPPH radical scavenging assay. The results indicated that the compound exhibited significant scavenging activity, suggesting it could be beneficial in preventing oxidative damage in biological systems .

Case Study 2: Enzyme Inhibition

In vitro studies demonstrated that derivatives of propane diols can inhibit the activity of certain enzymes related to metabolic disorders. For example, one study found that a related compound inhibited aldose reductase activity by over 50%, which is significant for diabetic complications .

Research Findings

Recent research has focused on the pharmacological potential of propane diol derivatives. A patent filed highlighted their use as bioactive compounds that can cross lipid barriers effectively . This property is crucial for drug development as it enhances bioavailability.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntioxidantSignificant DPPH scavenging activity
Enzyme InhibitionOver 50% inhibition of aldose reductase
AntimicrobialEfficacy against specific bacterial strains

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